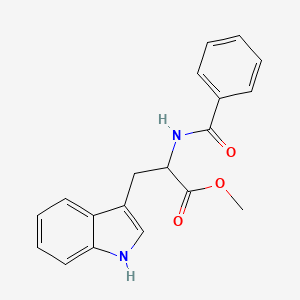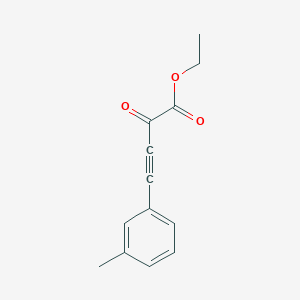![molecular formula C14H26N2O2 B12825088 tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and monitoring techniques like TLC and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
Industry: In industrial settings, this compound is used in the development of new materials and chemical processes, particularly those requiring stable nitrogen-containing compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamate: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom within the ring system.
tert-Butyl (3-azabicyclo[3.3.1]nonan-1-yl)methylcarbamate: Another similar compound with variations in the bicyclic structure and functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(4)12-8-10-6-5-7-11(9-12)15-10/h10-12,15H,5-9H2,1-4H3 |
Clé InChI |
SAHJIGZDFDXALK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CC2CCCC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


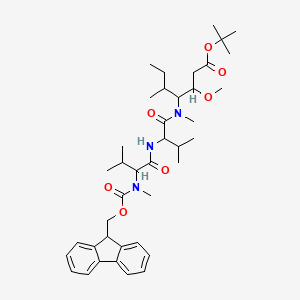
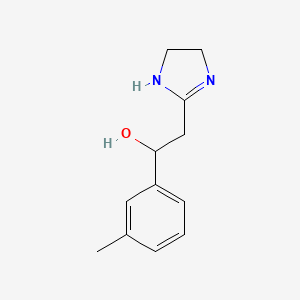
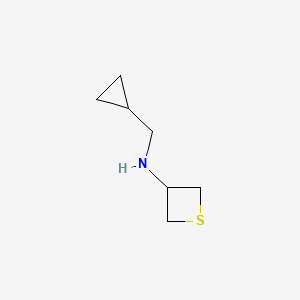
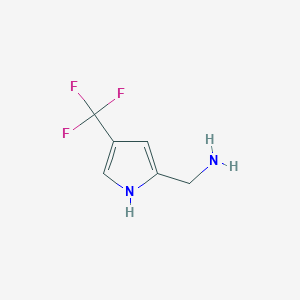

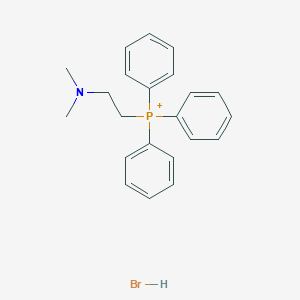
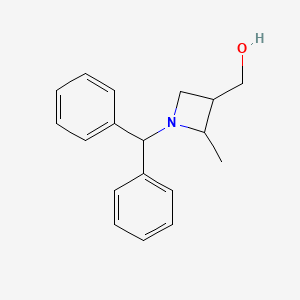
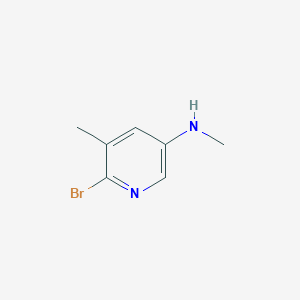
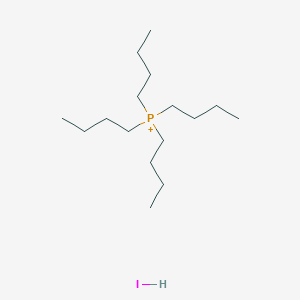
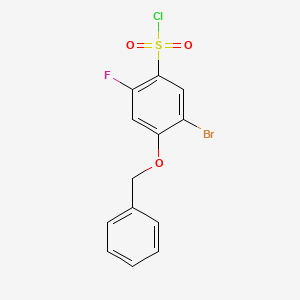
![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
